O-Methyl Anidulafungin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

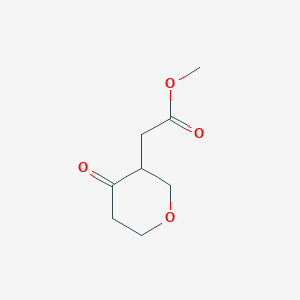

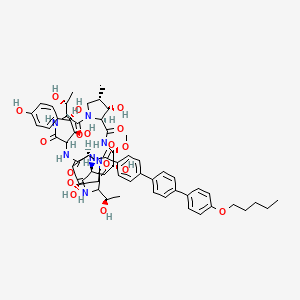

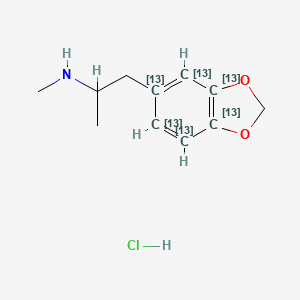

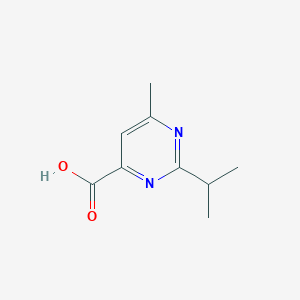

O-Methyl Anidulafungin is a derivative of Anidulafungin, which belongs to the echinocandin class of antifungal drugs. Echinocandins are known for their efficacy in treating serious fungal infections, particularly those caused by Candida and Aspergillus species . This compound, like its parent compound, is a semisynthetic lipopeptide synthesized from fermentation products of Aspergillus nidulans .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl Anidulafungin involves several steps, starting with the preparation of the side chain intermediate. The process begins with 1,4-dibromo-benzene, which undergoes a Grignard reagent reaction with magnesium by iodine. This is followed by the preparation of 1,4-benzene hypoboric acid through addition and hydrolysis with trimethyl borate. The final step involves a Suzuki reaction of 1,4-benzene hypoboric acid, 4-pentyloxy bromobenzene, and 4-halogenated ethyl benzoate in dioxane-ethanol liquor under the catalysis of [1,1’-bis(diphenyl phosphino) ferrocene] palladium dichloride .

Industrial Production Methods: The industrial production of this compound follows a standard process that includes the preparation of the bulk solution, filtration, filling into vials, stoppering, and sterilization by autoclaving .

化学反応の分析

Types of Reactions: O-Methyl Anidulafungin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include arylsulfatase, catechol-O-methyl-transferase, and CYP3A. The conditions typically involve specific pH levels and temperatures to facilitate these reactions .

Major Products: The major products formed from these reactions include metabolites that result from the degradation of the side chain and the core structure of the compound .

科学的研究の応用

O-Methyl Anidulafungin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antifungal agent due to its potent activity against Candida and Aspergillus species . In medicine, it is used to treat esophageal candidiasis, candidemia, and deep-tissue candidiasis . Additionally, it has applications in the development of diagnostic tools for invasive fungal infections .

作用機序

The mechanism of action of O-Methyl Anidulafungin involves the inhibition of β-1,3-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall . This inhibition leads to a reduction in the formation of β-1,3-D-glucan, an essential polysaccharide that comprises a significant portion of the fungal cell wall. The decreased glucan content results in osmotic instability and cellular lysis of the fungal cells .

類似化合物との比較

Similar Compounds: Similar compounds to O-Methyl Anidulafungin include Caspofungin and Micafungin, which are also echinocandins .

Comparison: While all three compounds share a similar mechanism of action, this compound is unique due to its specific molecular structure and pharmacokinetic properties. Unlike Caspofungin and Micafungin, this compound undergoes spontaneous chemical degradation rather than hepatic metabolism, which reduces the risk of drug-drug interactions .

特性

分子式 |

C59H75N7O17 |

|---|---|

分子量 |

1154.3 g/mol |

IUPAC名 |

N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-21-methoxy-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide |

InChI |

InChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31+,32+,40+,42-,43-,44+,45?,46-,47?,48-,49-,50-,51-,57+/m0/s1 |

InChIキー |

MTZYYAFSXXAZRZ-OQLJTUGCSA-N |

異性体SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OC)O |

正規SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)

![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)

![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)